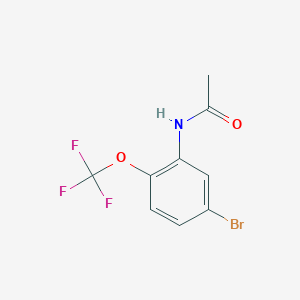

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[5-bromo-2-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-5(15)14-7-4-6(10)2-3-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKZGGNYYLEERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394062 | |

| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392726-69-1 | |

| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitro Group Reduction to Aniline Intermediate

The synthesis begins with the reduction of 4-bromo-2-nitro-1-(trifluoromethoxy)benzene to 5-bromo-2-(trifluoromethoxy)aniline, a critical intermediate. This step employs iron powder in acetic acid under mild conditions (0–20°C, 2 hours), achieving a 70% yield. The reduction mechanism involves electron transfer from iron to the nitro group, facilitating its conversion to an amine.

Key Reaction Parameters :

- Solvent : Acetic acid acts as both solvent and proton donor, stabilizing intermediates.

- Temperature : Ambient conditions prevent side reactions such as over-reduction or degradation.

- Workup : Basification with sodium bicarbonate and extraction with ethyl acetate isolate the aniline.

Industrial-Scale Production Considerations

Catalytic Hydrogenation as an Alternative to Iron Reduction

While laboratory-scale synthesis uses iron powder, industrial processes may adopt catalytic hydrogenation for higher efficiency. For example, hydrogen gas (1–3 atm) over palladium-on-carbon (Pd/C) in ethanol at 50°C reduces nitro groups with >90% yield and easier catalyst recovery.

Continuous-Flow Acetylation

Continuous-flow reactors enhance acetylation efficiency by improving heat and mass transfer. Parameters such as residence time (10–15 minutes) and temperature (40–60°C) are optimized to minimize byproducts like diacetylated amines.

Reaction Optimization and Yield Enhancement

Nitro Reduction Optimization

Acetylation Efficiency

- Base Selection : Triethylamine outperforms pyridine in minimizing hydrolysis, particularly in moisture-sensitive batches.

- Solvent Polarity : Dichloromethane enhances reaction kinetics by stabilizing the transition state.

Characterization and Quality Control

Spectroscopic Analysis

Elemental Analysis

Theoretical values for C₉H₇BrF₃NO₂: C 33.36%, H 2.18%, N 4.32%. Experimental results must align within ±0.3% to validate stoichiometry.

Challenges and Mitigation Strategies

Byproduct Formation During Acetylation

Partial hydrolysis of acetic anhydride to acetic acid can lower yields. Anhydrous conditions and molecular sieves (3Å) mitigate this issue.

Purification of Hydrophobic Intermediates

The trifluoromethoxy group increases hydrophobicity, complicating crystallization. Gradient silica gel chromatography (hexane/ethyl acetate 4:1 to 1:1) resolves this.

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: The acetamide group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution Reactions: Yield substituted phenylacetamides.

Reduction Reactions: Produce amines or alcohols.

Oxidation Reactions: Form carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block for creating complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to enhance biological activity and selectivity towards specific molecular targets.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethoxy vs. Methoxy : The CF₃O group is more electron-withdrawing than OMe, stabilizing the aromatic ring against electrophilic attack .

- Bioactivity Correlations : Sulfonamide and piperazinyl substituents (e.g., Compound 35 in ) exhibit enhanced analgesic activity compared to halogenated analogs, suggesting target-specific interactions.

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

- Thermal Stability: Brominated acetamides (e.g., 3i ) exhibit higher melting points (164–166°C) than non-halogenated derivatives, suggesting enhanced crystalline stability.

Biological Activity

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethoxy group attached to a phenyl ring, contributing to its distinctive chemical properties. These functional groups enhance the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, affecting processes such as cell proliferation and apoptosis.

- Receptor Binding : Its structural components suggest potential binding to receptors that modulate inflammatory responses and cancer cell proliferation.

- Halogen Bonding : The presence of the bromine atom allows for halogen bonding, which can enhance binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell migration and induction of apoptosis in HepG2 liver cancer cells .

- Anti-inflammatory Properties : The trifluoromethoxy group is known for enhancing the anti-inflammatory effects of compounds. This compound may exhibit similar properties, making it a candidate for further pharmacological evaluation .

- Analgesic Effects : Some derivatives containing trifluoromethoxy groups have shown analgesic properties, suggesting that this compound could also reduce pain through similar mechanisms .

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-(Trifluoromethoxy)phenyl)acetamide | Lacks bromine; different reactivity | Varies; less potent than the target |

| N-(5-Chloro-2-(trifluoromethoxy)phenyl)acetamide | Chlorine instead of bromine | Altered chemical interactions |

| N-(5-Bromo-2-(methoxy)phenyl)acetamide | Methoxy group instead of trifluoromethoxy | Different lipophilicity and activity |

This comparison illustrates the importance of specific functional groups in determining the biological activity of similar compounds.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro assays have demonstrated that compounds with trifluoromethoxy groups can exhibit enhanced potency against cancer cells. For example, certain derivatives showed IC50 values significantly lower than established chemotherapeutics like Sorafenib .

- Mechanistic Insights : Research involving molecular docking simulations has provided insights into how this compound interacts with key targets such as IGF1R (Insulin-like Growth Factor 1 Receptor), suggesting a mechanism involving multiple hydrogen bonds that enhance binding affinity .

- In Vivo Evaluations : Additional studies using model organisms have indicated promising results regarding metabolic stability and therapeutic efficacy, particularly in models simulating diabetic conditions where compounds exhibited significant glucose-lowering effects .

Q & A

Q. Optimization Table :

How can researchers confirm the molecular structure and purity of this compound?

Basic Research Question

Structural validation requires multimodal analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethoxy at δ 120–125 ppm for ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 310.97) .

- X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., amide H-bonding with C=O groups) .

- HPLC-PDA : Purity >97% is achievable using gradient elution with acetonitrile/water .

What strategies are effective in analyzing and resolving contradictions in biological activity data for trifluoromethoxy-containing acetamides?

Advanced Research Question

Contradictions in bioactivity data (e.g., variable IC₅₀ values) require systematic experimental design:

- Target engagement assays : Use electrophysiology or fluorescence polarization to validate sodium channel modulation, as seen in trifluoromethoxy-substituted aminotriazines .

- Metabolic stability screening : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .

- Structural analogs : Compare activity of derivatives (e.g., replacing Br with I or modifying the acetamide group) to isolate key pharmacophores .

Example : Compound F (N-(3-((4-(6-(trifluoromethoxy)-3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) showed reduced nociception in vivo, highlighting the role of trifluoromethoxy positioning .

How can computational modeling predict the reactivity or pharmacological targets of this compound?

Advanced Research Question

Computational approaches include:

- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., bromine as a leaving group in SNAr reactions) .

- Molecular docking : Predicts binding to sodium channels (e.g., homology models based on PDB: 6AGF) .

- ADMET prediction : Tools like SwissADME estimate logP (~2.8) and blood-brain barrier permeability, critical for CNS-targeted analogs .

Case Study : X-ray data (e.g., dihedral angles of 5-Bromo-2-(trifluoromethoxy)phenyl groups) inform docking poses for voltage-gated ion channels .

What are the critical considerations for impurity profiling during synthesis?

Advanced Research Question

Impurity analysis aligns with ICH Q3A/B guidelines:

- Identification : LC-MS/MS detects trace impurities (e.g., dehalogenated byproducts or acetamide hydrolysis products) .

- Quantification : UV/Vis at 254 nm monitors impurities at ≤0.15% .

- Reference standards : Use EP-grade impurities (e.g., 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide) for calibration .

Example : Impurity D (1,3-dioxo-isoindole derivative) in related acetamides was resolved using hydrophilic interaction chromatography (HILIC) .

How does the electronic nature of the trifluoromethoxy group influence the compound's reactivity in cross-coupling reactions?

Advanced Research Question

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which:

- Reduces electron density on the aryl ring, facilitating Suzuki-Miyaura couplings with boronic acids (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid as a precursor) .

- Stabilizes intermediates : DFT studies show lowered activation energy for oxidative addition steps with Pd(0) catalysts .

Experimental Data : Coupling with phenylboronic acid at 80°C achieved >90% conversion in 12h .

What safety protocols are essential for handling brominated acetamides in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors .

- Storage : Store at 0–6°C in amber glass to prevent photodegradation .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.